2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline
Description
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline (CAS: 1039960-80-9) is a halogenated aromatic amine featuring a bromine atom at the 2-position, a fluorine atom at the 4-position of the aniline ring, and a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₀BrF₂N, with a molecular weight of 298.13 g/mol. This compound is primarily used in industrial and scientific research, particularly in ligand synthesis for coordination chemistry and as a precursor in medicinal chemistry due to its fluorinated and brominated moieties, which enhance electronic and steric properties .
Structurally, the molecule consists of two aromatic rings connected via an N-benzyl linkage. However, detailed physicochemical data (e.g., melting point, solubility) remain unspecified in available literature .
Properties
IUPAC Name |
2-bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXSXIFUXJQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651826 | |
| Record name | 2-Bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039960-80-9 | |
| Record name | 2-Bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline typically involves a multi-step process. One common method includes the amination of 2-bromo-4-fluorobenzoic acid with aniline . This reaction can be carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different aniline derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The fluorobenzyl group attached to the nitrogen atom can also play a role in modulating the compound’s activity by affecting its electronic and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Schiff Base Ligands
Schiff bases like 4-fluoro-N-(4-hydroxybenzylidene)aniline () share a similar aromatic backbone but replace the bromine and fluorobenzyl groups with an imine (HC=N) bridge and hydroxyl substituent. Key differences include:
- Planarity : The title compound’s fluorobenzyl group introduces greater steric hindrance compared to the planar imine bridge in Schiff bases. For example, 4-fluoro-N-(4-hydroxybenzylidene)aniline exhibits a dihedral angle of 50.52° between benzene rings due to the imine bridge, whereas 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline likely has a more flexible N-benzyl linkage .
- Coordination Chemistry : Schiff bases are widely used as ligands for metal complexes due to their tunable electronic properties. In contrast, the bromine and fluorobenzyl groups in the target compound may favor π-π stacking or halogen bonding in crystal packing .
Brominated Aniline Derivatives
4-Bromo-N-(2-nitrophenyl)benzamide () and 4-bromo-N-(4-nitrobenzylidene)aniline () highlight the impact of nitro and benzamide groups versus fluorobenzyl substituents:
- Electronic Effects : The nitro group in 4-bromo-N-(4-nitrobenzylidene)aniline strongly withdraws electrons, reducing basicity compared to the fluorine atoms in the target compound. This difference influences reactivity in nucleophilic substitution or catalytic hydrogenation .
- Biological Activity : Fluorinated benzyl groups, as seen in the target compound, are associated with enhanced bioavailability and target binding in medicinal chemistry. For example, N-(4-fluorobenzyl)aniline derivatives exhibit anti-HIV activity by mimicking hydrophobic interactions in enzyme active sites, though potency depends on substituent orientation .
Fluorinated Benzylamine Analogues
N-(4-Fluorobenzyl)aniline () and N-(4-chlorobenzyl)aniline () demonstrate the role of halogen choice:
- Synthetic Yields : N-(4-Fluorobenzyl)aniline is synthesized via reductive amination with 97% yield using Pd/NiO catalysts, whereas brominated analogues like the target compound may require harsher conditions due to bromine’s steric effects .
- Thermal Stability : Fluorine’s small size and high electronegativity improve thermal stability compared to bulkier halogens like bromine. This impacts storage and handling protocols .
| Compound | Halogen | Synthetic Yield (%) | Key Catalyst |
|---|---|---|---|
| N-(4-Fluorobenzyl)aniline | F | 97 | Pd/NiO |
| Target compound | Br, F | N/A | Likely Pd-based |
Biological Activity
Overview
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline is an organic compound that has garnered attention for its potential biological activities. This compound, part of the aniline family, features both bromine and fluorine substituents, which enhance its chemical reactivity and biological interactions. The structural characteristics of this compound suggest it may play a significant role in medicinal chemistry, particularly in drug discovery and development.
- Molecular Formula : C13H10BrF2N
- Molecular Weight : 295.13 g/mol
- CAS Number : 1038978-91-4
- Solubility : The compound's solubility is influenced by its polar functional groups, which can enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine and fluorine atoms allows for strong hydrogen bonding and increased binding affinity to target proteins or enzymes. This interaction can lead to modulation of specific biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of halogenated anilines, including derivatives like this compound. These compounds have shown promising activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antifungal Activity
The antifungal potential of similar compounds has been noted, with studies indicating that halogenated anilines can effectively inhibit the growth of Candida species. Although specific data on the compound is limited, its structural analogs have demonstrated significant antifungal activity.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various halogenated anilines, including derivatives similar to this compound. The results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. -
In Vivo Toxicity Assessment
In vivo studies have assessed the toxicity profiles of fluorinated anilines. For instance, compounds were administered to murine models to evaluate their safety and efficacy. Results showed that while some derivatives exhibited low toxicity at therapeutic doses, further investigations are necessary to establish safe dosage levels for clinical applications.
Research Findings
Research indicates that the incorporation of halogen atoms in aniline derivatives enhances their biological activity by improving metabolic stability and bioavailability. For example, studies have shown that fluorinated compounds can exhibit higher selectivity towards specific biological targets compared to their non-halogenated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
